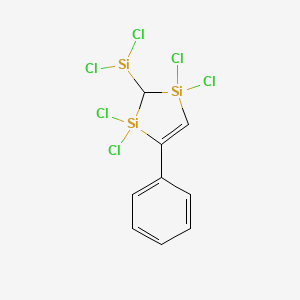
CID 11281380
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 11281380” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific and industrial applications.
Méthodes De Préparation
The preparation of compounds similar to CID 11281380 often involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with a variety of molecules. The most common methods for preparing these complexes include co-precipitation, kneading, and freeze-drying. These methods are used to improve the solubility, stability, and bioavailability of the compounds .
Analyse Des Réactions Chimiques
Compounds like CID 11281380 undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group, often using reagents like halogens or alkylating agents
Applications De Recherche Scientifique
CID 11281380 and its related compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of biological processes and as tools for probing the function of biological molecules.
Medicine: Some compounds are used in drug development and as therapeutic agents.
Industry: They are used in the production of various industrial products, including polymers and coatings
Mécanisme D'action
The mechanism of action of compounds like CID 11281380 often involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, some compounds may inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .
Comparaison Avec Des Composés Similaires
Compounds similar to CID 11281380 can be identified using both 2-dimensional and 3-dimensional similarity searches in databases like PubChem. These searches reveal that similar compounds often share structural features and biological activities. each compound has unique properties that make it suitable for specific applications. For example, the (E) and (Z) forms of 1,2-dichloroethene (CID 638186 and CID 643833) are similar to each other but have different physical and chemical properties .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for researchers and industrial chemists
Propriétés
Formule moléculaire |
C9H7Cl6Si3 |
|---|---|
Poids moléculaire |
412.1 g/mol |
InChI |
InChI=1S/C9H7Cl6Si3/c10-16(11)9-17(12,13)6-8(18(9,14)15)7-4-2-1-3-5-7/h1-6,9H |
Clé InChI |
HIDYDXSOJFBWPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C[Si](C([Si]2(Cl)Cl)[Si](Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


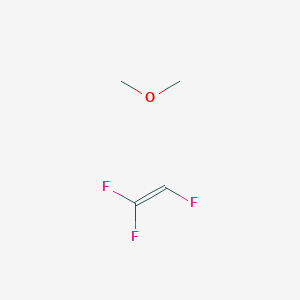
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
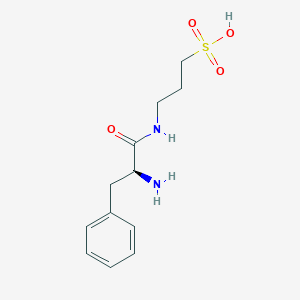
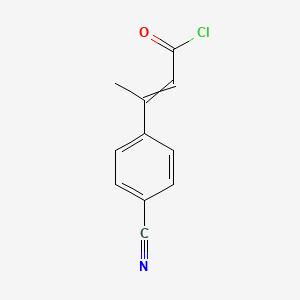
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)

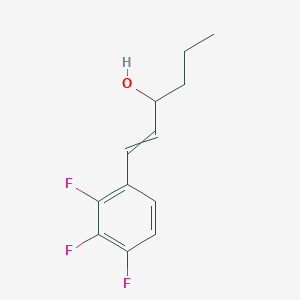
![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
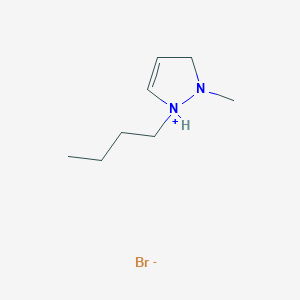
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
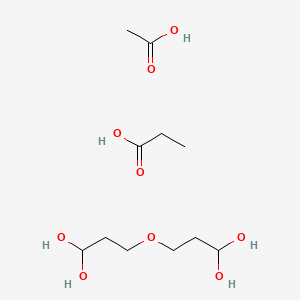
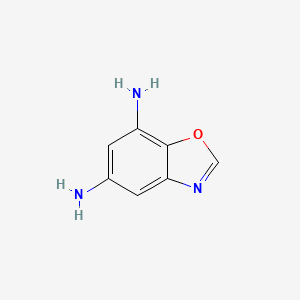
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
